



## **Application Notes and Protocols: Irak4-IN-18**

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Compound of Interest		
Compound Name:	Irak4-IN-18	
Cat. No.:	B15610053	Get Quote

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## Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1] It functions as a critical upstream kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). [2][3] Upon activation, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4, leading to the formation of the Myddosome signaling complex.[4] Activated IRAK4 then phosphorylates downstream targets, including IRAK1, initiating a cascade that culminates in the activation of transcription factors like NF-κB and AP-1.[2][4] This leads to the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and type I interferons.[5][6]

Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory disorders, and certain cancers.[2][6][7] Consequently, IRAK4 has emerged as a promising therapeutic target.[2] Irak4-IN-18 is a potent and selective small molecule inhibitor of IRAK4 kinase activity, designed for use in preclinical research to investigate the role of IRAK4 in various biological processes and disease models. These application notes provide detailed protocols for the use of Irak4-IN-18 in common biochemical and cell-based assays.

## **Product Information**



Property	Value
Product Name	Irak4-IN-18
Appearance	White to off-white solid
Molecular Formula	C23H26N6O2S
Molecular Weight	466.56 g/mol
Purity	≥98% by HPLC
Solubility	Soluble in DMSO (>10 mg/mL)
Storage	Store at -20°C for long-term stability.

# **Biochemical and Cellular Activity**

The inhibitory activity of **Irak4-IN-18** has been characterized in various assays. The following tables summarize representative quantitative data.

Table 1: Biochemical Activity of Irak4-IN-18

Assay Type	Target	IC50 (nM)
Kinase Activity Assay (ADP- Glo)	IRAK4	5.2
Binding Assay (TR-FRET)	IRAK4	12.8

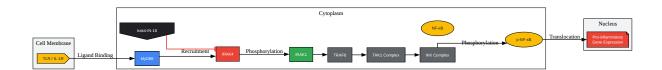
Table 2: Cellular Activity of Irak4-IN-18

Cell Line	Stimulation	Readout	IC <sub>50</sub> (nM)
THP-1	LPS	TNF-α release	25.6
PBMCs	R848	IL-6 production	31.4
HEK293-TLR7	R848	NF-κB Reporter	18.9



## **Signaling Pathway**

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by Irak4-IN-18.



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Figure 1: IRAK4 Signaling Pathway Inhibition.

# Experimental Protocols IRAK4 Biochemical Kinase Assay (ADP-Glo™)

This protocol is designed to measure the kinase activity of IRAK4 by quantifying the amount of ADP produced during the phosphorylation reaction.

#### Materials:

- Recombinant human IRAK4 enzyme (BPS Bioscience, Cat. No. 40445)
- Myelin Basic Protein (MBP) substrate
- Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA
- ATP solution
- Irak4-IN-18
- ADP-Glo™ Kinase Assay Kit (Promega)



• White, opaque 96-well plates

#### Procedure:

- Prepare a serial dilution of **Irak4-IN-18** in DMSO, then dilute in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
- Add 5  $\mu$ L of the diluted **Irak4-IN-18** or vehicle (DMSO) to the wells of a 96-well plate.
- Add 20 μL of the enzyme/substrate mixture (containing IRAK4 and MBP in Kinase Buffer) to each well.
- Initiate the kinase reaction by adding 25  $\mu$ L of ATP solution to each well. Final concentrations should be approximately 5-10 nM IRAK4, 10  $\mu$ M ATP, and 0.2  $\mu$ g/ $\mu$ L MBP.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction and deplete the remaining ATP by adding 25 μL of ADP-Glo™ Reagent.
  Incubate for 40 minutes at room temperature.
- Add 50 μL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **Irak4-IN-18** and determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic curve.

# Cellular Assay: LPS-Induced TNF-α Production in THP-1 Cells

This protocol measures the effect of **Irak4-IN-18** on the production of the pro-inflammatory cytokine TNF- $\alpha$  in a human monocytic cell line.

#### Materials:

THP-1 cells (ATCC® TIB-202™)



- RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS) from E. coli
- Irak4-IN-18
- Human TNF-α ELISA Kit
- 96-well cell culture plates

#### Procedure:

- Seed THP-1 cells in a 96-well plate at a density of 1 x 10<sup>5</sup> cells/well in complete medium.
- Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL. Incubate for 48-72 hours at 37°C and 5% CO<sub>2</sub>.
- After differentiation, remove the medium and replace it with fresh, serum-free medium.
- Prepare a serial dilution of Irak4-IN-18 in serum-free medium.
- Pre-treat the cells by adding the diluted Irak4-IN-18 or vehicle to the wells. Incubate for 1 hour at 37°C.
- Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
- Incubate the plate for 6-18 hours at 37°C and 5% CO<sub>2</sub>.
- Collect the cell culture supernatant.
- Measure the concentration of TNF- $\alpha$  in the supernatant using a human TNF- $\alpha$  ELISA kit according to the manufacturer's instructions.
- Calculate the percent inhibition of TNF-α production for each concentration of **Irak4-IN-18** and determine the IC<sub>50</sub> value.



## **Human Whole Blood (HWB) Assay**

This assay provides a more physiologically relevant system to assess the activity of IRAK4 inhibitors by using primary human immune cells in their native environment.

#### Materials:

- Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant)
- RPMI-1640 medium
- TLR agonist (e.g., R848 for TLR7/8)
- Irak4-IN-18
- Human IL-6 ELISA Kit
- 96-well plates

#### Procedure:

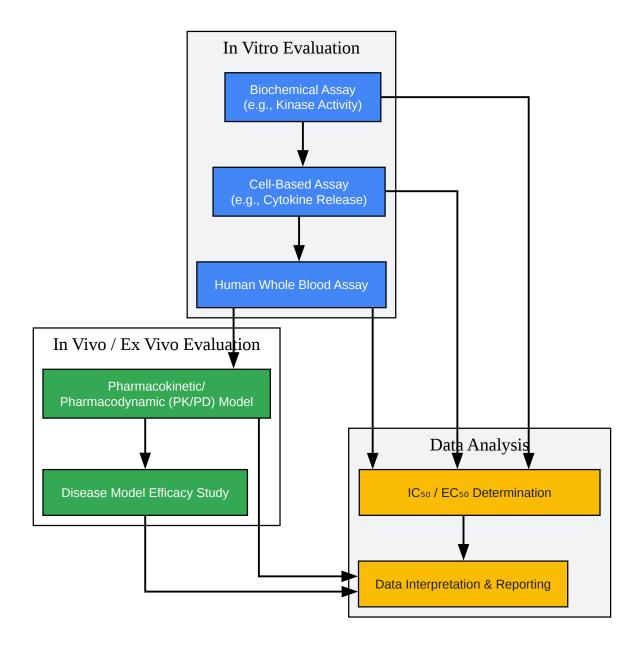
- Dilute the whole blood 1:1 with RPMI-1640 medium.
- Add 180 μL of the diluted blood to each well of a 96-well plate.
- Prepare a serial dilution of Irak4-IN-18 in RPMI-1640.
- Add 10 μL of the diluted Irak4-IN-18 or vehicle to the wells. Incubate for 1 hour at 37°C and 5% CO<sub>2</sub>.
- Prepare the TLR agonist (e.g., R848 at 1 μM final concentration) in RPMI-1640.
- Add 10 μL of the agonist solution to the wells to stimulate cytokine production.
- Incubate the plate for 18-24 hours at 37°C and 5% CO<sub>2</sub>.
- Centrifuge the plate at 500 x g for 10 minutes to pellet the blood cells.
- Carefully collect the plasma supernatant.



- Measure the concentration of IL-6 (or other relevant cytokines) in the plasma using an ELISA kit.
- Calculate the percent inhibition and determine the IC<sub>50</sub> value.

## **Experimental Workflow Diagram**

The following diagram outlines a general workflow for evaluating an IRAK4 inhibitor.



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Figure 2: General IRAK4 Inhibitor Evaluation Workflow.

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